Hydroxy Torsemide

Descripción general

Descripción

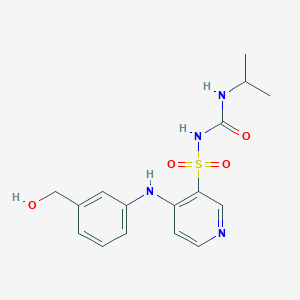

Hydroxy Torsemide is an aromatic primary alcohol resulting from the hydroxylation of the 3’-methyl group of the phenyl ring of Torsemide . Torsemide itself is a pyridine-sulfonylurea derivative and a high-efficiency loop diuretic used primarily for the treatment of hypertension and edema associated with heart failure, renal failure, or liver disease . This compound is a metabolite of Torsemide and shares some of its pharmacological properties.

Métodos De Preparación

The synthesis of Hydroxy Torsemide involves the hydroxylation of Torsemide. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general process involves the introduction of a hydroxyl group to the 3’-methyl group of the phenyl ring of Torsemide. This can be achieved through various hydroxylation reactions using suitable reagents and catalysts under controlled conditions.

Industrial production methods for this compound would likely follow similar principles, with optimization for large-scale synthesis, including considerations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Oxidation Reactions

Hydroxy Torsemide undergoes oxidation primarily at its hydroxyl (-OH) and aromatic amine groups. Key reagents and outcomes include:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Hydroxyl Oxidation | Potassium permanganate (KMnO₄) | Ketone derivative | |

| Aromatic Oxidation | Hydrogen peroxide (H₂O₂) | Quinone-like structure |

For example, oxidation with KMnO₄ in acidic medium converts the 3'-hydroxymethyl group to a ketone, forming a carbonyl derivative .

Reduction Reactions

The sulfonamide and urea moieties participate in reduction reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Sulfonamide Reduction | Lithium aluminum hydride (LiAlH₄) | Amine intermediate | |

| Urea Reduction | Catalytic hydrogenation (H₂/Pd) | Amidine derivatives |

Reduction of the sulfonamide group with LiAlH₄ yields a primary amine, while catalytic hydrogenation modifies the urea linkage .

Substitution Reactions

The sulfonamide group facilitates nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂) | Sulfonyl chloride derivative | |

| Deuterium Exchange | Heavy water (D₂O) | Deuterated analogs (e.g., -OD) |

Chlorination with SOCl₂ converts the sulfonamide to a reactive sulfonyl chloride intermediate, enabling further functionalization .

Nucleophilic Aromatic Substitution

The 4-chloropyridine moiety in related intermediates undergoes substitution:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Amination | Ammonia (NH₃) | 4-aminopyridine derivative | |

| Aryl Substitution | m-Toluidine in n-propanol | 4-(m-tolylamino)pyridine |

In synthesis protocols, 4-chloropyridine-3-sulfonamide reacts with m-toluidine at 105°C to form 4-(m-tolylamino)pyridine-3-sulfonamide .

pH-Dependent Degradation

This compound shows instability under acidic and alkaline conditions:

| pH Range | Degradation Pathway | Major Products | References |

|---|---|---|---|

| 1–3 | Hydrolysis of sulfonamide | Sulfonic acid + amine | |

| 8–10 | Urea bond cleavage | Isocyanate + ammonia |

Acidic hydrolysis breaks the sulfonamide bond, while alkaline conditions cleave the urea linkage .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure :

- Formula : C₁₆H₂₀N₄O₄S

- Molecular Weight : 364.42 g/mol

4'-Hydroxy Torsemide is characterized by a hydroxyl (-OH) group substitution at the para position of the phenyl ring relative to the sulfonamide group. This modification enhances its pharmacological properties compared to its parent compound, Torsemide, primarily through increased renal sodium excretion and inhibition of chloride reabsorption in the kidneys .

Pharmacokinetics and Pharmacodynamics

Research has indicated that 4'-Hydroxy Torsemide exhibits altered pharmacokinetics due to its structural modifications. It is primarily metabolized via the cytochrome P450 enzyme system, particularly CYP2C9 and CYP3A4, influencing its efficacy and safety profiles when co-administered with other medications .

Analytical Chemistry

4'-Hydroxy Torsemide serves as a reference standard in analytical chemistry for method development and validation. Its stability and distinct properties make it suitable for quality control in pharmaceutical products containing Torsemide .

Biological Studies

The compound is studied for its metabolic pathways and interactions within biological systems. It has been shown to significantly improve renal function in patients with heart failure compared to traditional therapies, attributed to its unique pharmacological profile .

The following table summarizes key comparisons between 4'-Hydroxy Torsemide and related compounds:

| Compound Name | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Torsemide | C₁₆H₂₀N₄O₄S | Potent diuretic; lacks hydroxyl group | Parent compound |

| 4'-Hydroxy Torsemide | C₁₆H₂₀N₄O₄S | Active metabolite; enhanced activity | Hydroxylation at para position |

| Furosemide | C₁₄H₁₄N₂O₃S | Similar mechanism; different structure | Less potent than Torsemide |

| Bumetanide | C₁₄H₁₈N₂O₅S | Loop diuretic with similar action | More potent than furosemide |

Efficacy in Heart Failure

A clinical study demonstrated that 4'-Hydroxy Torsemide significantly improved renal function in patients with heart failure compared to traditional therapies. The enhanced diuretic effect was attributed to its unique pharmacological profile, indicating a potential for better patient outcomes .

Drug Interaction Studies

Research has shown that 4'-Hydroxy Torsemide interacts with various drugs metabolized by similar pathways, which may lead to altered pharmacodynamics. Co-administration with certain antihypertensives can enhance diuretic effects while necessitating careful monitoring for electrolyte imbalances .

Environmental Impact

A review highlighted concerns regarding the environmental persistence of pharmaceuticals like 4'-Hydroxy Torsemide post-excretion. Studies indicated that lower doses might mitigate ecological impacts while maintaining therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of Hydroxy Torsemide is similar to that of Torsemide. It acts by inhibiting the reabsorption of sodium and chloride in the ascending loop of Henle and distal renal tubule. This inhibition interferes with the chloride-binding cotransport system, leading to increased excretion of water, sodium, chloride, magnesium, and calcium . The molecular targets and pathways involved include the Na+/K+/Cl- pump on the luminal cell membrane surface .

Comparación Con Compuestos Similares

Hydroxy Torsemide can be compared with other loop diuretics such as Furosemide, Bumetanide, and Ethacrynic Acid:

Furosemide: Another widely used loop diuretic with a similar mechanism of action but different pharmacokinetic properties.

Bumetanide: A more potent loop diuretic with a shorter duration of action compared to Torsemide.

Ethacrynic Acid: A loop diuretic that does not contain a sulfonamide group, making it suitable for patients with sulfonamide allergies.

This compound is unique due to its specific hydroxylation, which may influence its pharmacological properties and metabolism compared to its parent compound, Torsemide, and other similar diuretics.

Actividad Biológica

Hydroxy Torsemide, a derivative of the loop diuretic Torsemide, exhibits significant biological activity primarily through its enhanced pharmacological properties. This article delves into its mechanism of action, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound functions as a loop diuretic by inhibiting the sodium-potassium-chloride (Na+/K+/2Cl−) cotransporter located in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, chloride, and potassium ions, resulting in diuresis. The presence of a hydroxyl group at the 4' position enhances its biological activity compared to its parent compound, Torsemide.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Bioavailability : Approximately 80%, similar to Torsemide.

- Half-Life : Ranges from 3 to 5 hours, which remains consistent even in patients with chronic renal failure.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (notably CYP2C19), facilitating its elimination through renal pathways .

Comparative Biological Activity

The following table summarizes the key features and biological activities of this compound compared to its parent compound and other loop diuretics:

| Compound | Chemical Formula | Key Features | Biological Activity |

|---|---|---|---|

| Torsemide | C₁₆H₂₀N₄O₄S | Parent compound, potent diuretic | Inhibits Na+/K+/2Cl− cotransporter |

| This compound | C₁₆H₂₀N₄O₄S | Hydroxylated form, increased activity | Enhanced diuretic effect |

| Furosemide | C₁₄H₁₄N₂O₅S | Another loop diuretic | Similar mechanism but less potent |

| Bumetanide | C₁₄H₁₅N₂O₅S | Loop diuretic with similar action | More potent than furosemide |

Therapeutic Applications

This compound is primarily utilized in:

- Heart Failure : Effective in managing fluid retention and edema associated with congestive heart failure (CHF).

- Hypertension : Used as a monotherapy or in combination with other antihypertensive agents to control blood pressure.

- Renal Conditions : Assists in managing edema related to chronic kidney disease and hepatic cirrhosis .

Case Studies

-

Case Study on Efficacy in CHF :

A post-marketing surveillance study (TORIC) involving 1,377 patients demonstrated that Torsemide significantly reduced cardiovascular mortality compared to furosemide. This suggests that this compound may offer similar benefits given their related mechanisms . -

Clinical Observations :

In a clinical report involving a patient with chronic kidney disease, switching from hydrochlorothiazide to low-dose this compound resulted in improved renal function and stabilization of electrolyte levels. The patient's creatinine levels decreased significantly after initiation of this compound therapy .

Propiedades

IUPAC Name |

1-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYVLAMJCQZUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560767 | |

| Record name | 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99300-68-2 | |

| Record name | 4-((3-(Hydroxymethyl)phenyl)amino)-N-(((1-methylethyl)amino)carbonyl)-3-pyridinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((3-(HYDROXYMETHYL)PHENYL)AMINO)-N-(((1-METHYLETHYL)AMINO)CARBONYL)-3-PYRIDINESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP35BY96VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.